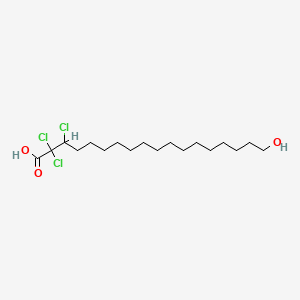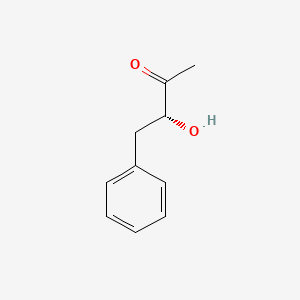
(3R)-3-Hydroxy-4-phenylbutan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3-Hydroxy-4-phenylbutan-2-one: is an organic compound with a chiral center, making it an enantiomer. This compound is known for its applications in various fields, including chemistry, biology, and medicine. Its structure consists of a hydroxy group, a phenyl group, and a butanone backbone, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-Hydroxy-4-phenylbutan-2-one can be achieved through several methods. One common approach involves the reduction of 4-phenyl-3-buten-2-one using a chiral catalyst to ensure the formation of the (3R) enantiomer. The reaction typically requires a hydrogen source, such as hydrogen gas, and a chiral catalyst like a rhodium complex. The reaction is carried out under mild conditions, often at room temperature and atmospheric pressure.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired enantiomer with high purity.
Análisis De Reacciones Químicas
Types of Reactions: (3R)-3-Hydroxy-4-phenylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone, resulting in 4-phenyl-2,3-butanedione.
Reduction: The carbonyl group can be reduced to form a secondary alcohol, yielding (3R)-3-hydroxy-4-phenylbutanol.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products:
Oxidation: 4-phenyl-2,3-butanedione
Reduction: (3R)-3-hydroxy-4-phenylbutanol
Substitution: Various substituted derivatives depending on the reagent used
Aplicaciones Científicas De Investigación
Chemistry: (3R)-3-Hydroxy-4-phenylbutan-2-one is used as a chiral building block in the synthesis of complex organic molecules. Its enantiomeric purity makes it valuable in asymmetric synthesis and catalysis.
Biology: In biological research, this compound is studied for its potential role in metabolic pathways and enzyme interactions. Its chiral nature allows researchers to investigate stereospecific biological processes.
Medicine: The compound has potential applications in drug development, particularly in the design of chiral pharmaceuticals. Its unique structure can be utilized to create drugs with specific biological activities and reduced side effects.
Industry: In the industrial sector, this compound is used in the production of fragrances and flavors. Its pleasant aroma makes it a valuable ingredient in perfumery and food additives.
Mecanismo De Acción
The mechanism of action of (3R)-3-Hydroxy-4-phenylbutan-2-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl group contributes to hydrophobic interactions, enhancing the compound’s binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
(3S)-3-Hydroxy-4-phenylbutan-2-one: The enantiomer of (3R)-3-Hydroxy-4-phenylbutan-2-one, with opposite stereochemistry.
4-Phenyl-3-buten-2-one: A precursor in the synthesis of this compound.
4-Phenyl-2,3-butanedione: An oxidation product of this compound.
Uniqueness: The (3R) enantiomer of 3-Hydroxy-4-phenylbutan-2-one is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its enantiomeric purity is crucial for applications in asymmetric synthesis and chiral drug development, making it a valuable compound in various scientific and industrial fields.
Propiedades
Número CAS |
169302-29-8 |
|---|---|
Fórmula molecular |
C10H12O2 |
Peso molecular |
164.20 g/mol |
Nombre IUPAC |
(3R)-3-hydroxy-4-phenylbutan-2-one |
InChI |
InChI=1S/C10H12O2/c1-8(11)10(12)7-9-5-3-2-4-6-9/h2-6,10,12H,7H2,1H3/t10-/m1/s1 |
Clave InChI |
QBCUUJGHWFKMDC-SNVBAGLBSA-N |
SMILES isomérico |
CC(=O)[C@@H](CC1=CC=CC=C1)O |
SMILES canónico |
CC(=O)C(CC1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


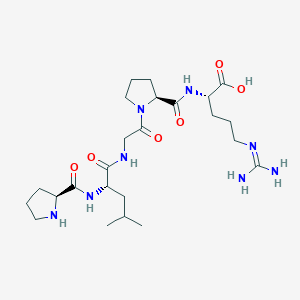
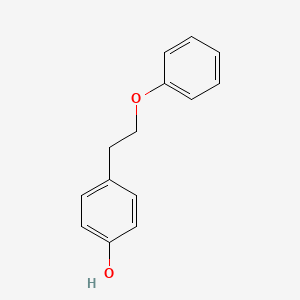
![4-[(4-Bromophenyl)ethynyl]-1-dodecylpyridin-1-ium bromide](/img/structure/B14272971.png)
![Diethyl [2-amino-2-(4-methylphenyl)ethenyl]phosphonate](/img/structure/B14272977.png)
![3-[(1,4-Dimethyl-9H-carbazol-9-YL)methyl]phenol](/img/structure/B14272978.png)
![Benzeneselenenic acid, 2-[(dimethylamino)methyl]-](/img/structure/B14272980.png)
![1-(4-{[(1H-Imidazol-5-yl)methyl]amino}phenyl)ethan-1-one](/img/structure/B14272988.png)

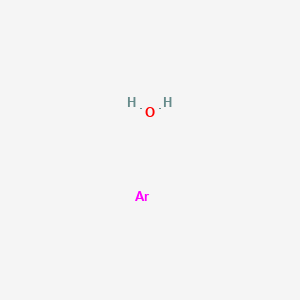

![2-(2-{[2-(4-Amino-3-methylphenyl)ethyl]amino}ethoxy)ethan-1-ol](/img/structure/B14273014.png)
![6-[(2-Hydroxyethyl)sulfanyl]naphthalene-2,3-diol](/img/structure/B14273023.png)

